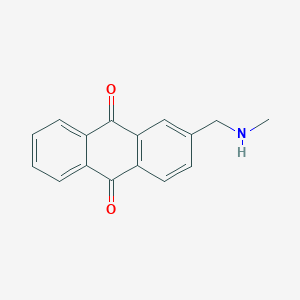
2-((Methylamino)methyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Methylamino)methyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is known for its vibrant red color and is commonly used as a dye. This compound is also referred to as Disperse Red 9 and has applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylamino)methyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with methylamine. The process can be summarized as follows:
Starting Materials: Anthraquinone and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Anthraquinone is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions: 2-((Methylamino)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
科学研究应用
2-((Methylamino)methyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and a precursor for synthesizing other organic compounds.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of colored smoke for signaling and in dye packs for security purposes.
作用机制
The mechanism of action of 2-((Methylamino)methyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
相似化合物的比较
2-Methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-(Methylamino)anthraquinone:
9,10-Anthracenedione: The parent compound from which many derivatives, including 2-((Methylamino)methyl)anthracene-9,10-dione, are synthesized.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant red color make it valuable in both scientific research and industrial applications.
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(methylaminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-17-9-10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8,17H,9H2,1H3 |
InChI 键 |
HZRSREAEKRZPPM-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


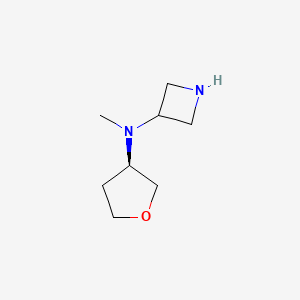
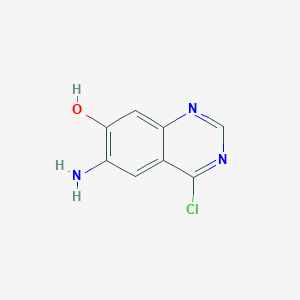

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
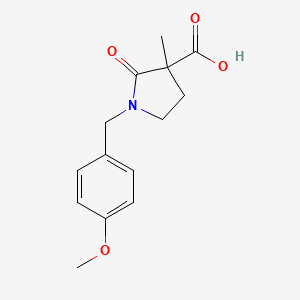


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
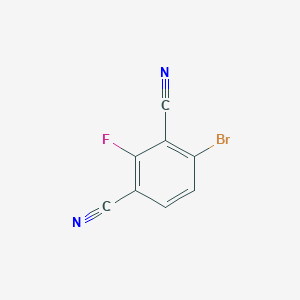
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

